5-Methoxyquinazolin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-Methoxyquinazolin-4-amine and its derivatives has been a subject of research. For instance, a study has reported the design and synthesis of a series of novel quinazolin-4-amine derivatives. These derivatives act as selective Aurora A kinase inhibitors by exploiting the structural differences between Aurora A and B .
Molecular Structure Analysis
The molecular structure of 5-Methoxyquinazolin-4-amine is represented by the formula C9H9N3O . The compound is part of the quinazoline family, which is known for its wide spectrum of biological properties .
Scientific Research Applications
Anticancer Potential
- Apoptosis Induction and Blood Brain Barrier Penetration : A study found that certain derivatives of 5-Methoxyquinazolin-4-amine, specifically N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, were potent inducers of apoptosis and showed high efficacy in cancer models, with excellent blood-brain barrier penetration (Sirisoma et al., 2009).
- Antitumor Activities : Various quinazoline derivatives have been synthesized and demonstrated antitumor activities in vitro. For instance, some derivatives showed high inhibitory activities against specific cancer cell lines (Wen-j, 2015).
Antimicrobial Properties
- Antibacterial and Antifungal Activities : Certain quinazoline derivatives carrying 1,2,3-triazole moiety exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
PET Imaging Agents
- Tumor Detection : Novel F-18 labeled 4-aminoquinazoline derivatives were synthesized for potential use in PET imaging for tumor detection. These derivatives showed significant concentration accumulation in tumors and rapid clearance from blood and muscle (Chen et al., 2012).
Synthesis and Structural Analysis
- Novel Hybrid Compounds : A novel hybrid consisting of quinazoline and adenine moieties was synthesized, potentially targeting biologically active compounds (Vlachou, Kourtidou, & Papasotiriou, 2016).
Tubulin-Polymerization Inhibitors
- Tubulin Inhibition for Cancer Therapy : Certain quinazoline derivatives were identified as tubulin-polymerization inhibitors, showing significant in vitro cytotoxic activity and potential for use in cancer therapy (Wang et al., 2014).
Novel Fluorophores
- Biomedical Analysis : 6-Methoxy-4-quinolone, an oxidation product derived from 5-Methoxyquinazolin-4-amine, emerged as a novel fluorophore for biomedical analysis. It displayed strong fluorescence across a wide pH range and high stability, making it useful for fluorescent labeling in biological studies (Hirano et al., 2004).
Future Directions
The future directions of research involving 5-Methoxyquinazolin-4-amine and similar compounds are promising. The emergence of kinase drug discovery, for instance, has led to the development of more potent and selective inhibitors . Furthermore, the challenge of drug resistance to kinase inhibitors is being met, and this area continues to be a focus for future research .
properties
IUPAC Name |
5-methoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-8(7)9(10)12-5-11-6/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAGSAZEDSAORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinazolin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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